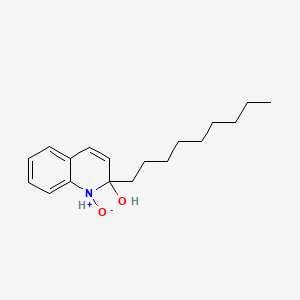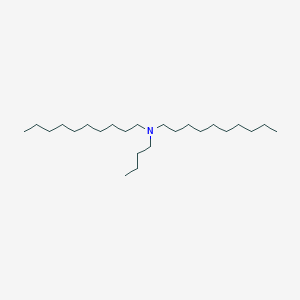![molecular formula C10H18N2 B14462182 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine CAS No. 73509-03-2](/img/structure/B14462182.png)
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,3-Trimethylbicyclo[221]heptan-2-ylidene)hydrazine is a chemical compound with the molecular formula C10H18N2 It is a derivative of bicyclo[221]heptane, featuring a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solution . The mixture is stirred at elevated temperatures to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling and safety measures due to the reactive nature of hydrazine.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Applications De Recherche Scientifique
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with an alcohol functional group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another similar compound with a ketone functional group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A compound with a similar bicyclic structure but different substituents.
Uniqueness
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73509-03-2 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazine |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-4-5-10(3,6-7)8(9)12-11/h7H,4-6,11H2,1-3H3 |
Clé InChI |
PAIGSTUXPRTCJO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1=NN)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



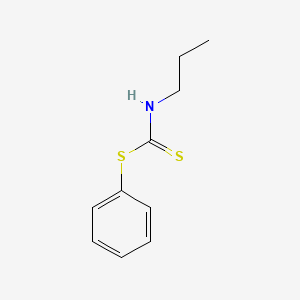
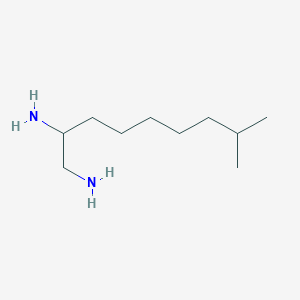
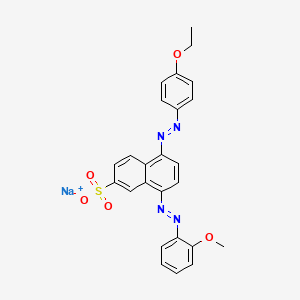
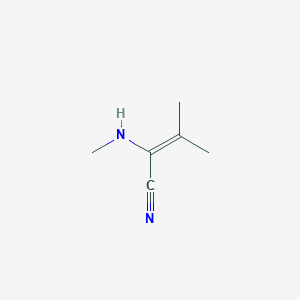
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
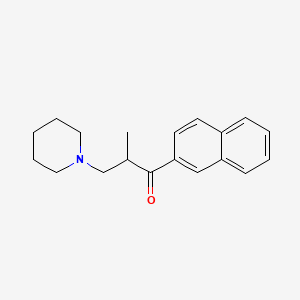

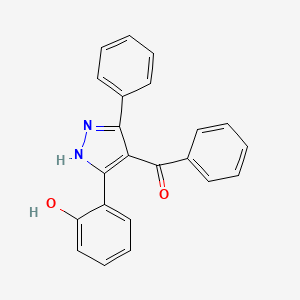
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
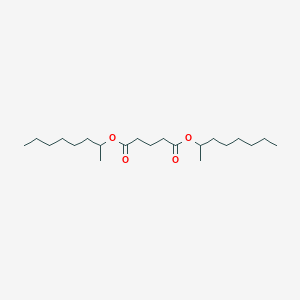
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
